N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride

Catalog No.
S12772126
CAS No.
173050-51-6
M.F
C35H42Cl3N3O2
M. Wt
643.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)pipe...

CAS Number

173050-51-6

Product Name

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride

IUPAC Name

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride

Molecular Formula

C35H42Cl3N3O2

Molecular Weight

643.1 g/mol

InChI

InChI=1S/C35H41Cl2N3O2.ClH/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3;1H/t34-;/m0./s1

InChI Key

NKFREVJOQXEZID-GXUZKUJRSA-N

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl

Isomeric SMILES

CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide; hydrochloride is a complex chemical compound characterized by its unique structural features, which include multiple piperidine rings and a benzoyl group. This compound is synthesized for potential therapeutic applications, particularly in the field of pharmacology. Its molecular structure suggests significant interactions with biological targets, making it a candidate for further research in drug development.

The chemical reactivity of N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide; hydrochloride can be analyzed through various organic reactions typical to amides and piperidines. Key reactions include:

  • Acylation: The introduction of the benzoyl group likely occurs through acylation of the piperidine nitrogen.
  • N-Methylation: The presence of N-methyl indicates a methylation reaction that enhances the compound's lipophilicity and possibly its biological activity.
  • Hydrochloride Formation: The hydrochloride form indicates protonation of the amine, enhancing solubility in aqueous environments.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including analgesic and anti-inflammatory properties. The specific interactions of N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide; hydrochloride with opioid receptors may indicate its potential as a pain management agent. Further pharmacological studies are necessary to elucidate its mechanism of action and therapeutic efficacy.

The synthesis of N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide; hydrochloride typically involves several steps:

  • Formation of Piperidine Derivatives: Starting with commercially available piperidine derivatives, the synthesis may involve selective functionalization.
  • Benzoylation: A benzoyl chloride can be reacted with a piperidine derivative to introduce the benzoyl group.
  • Propyl Chain Attachment: The propyl chain can be introduced through alkylation methods.
  • Methylation: Methylation of the nitrogen atom is performed using methyl iodide or another suitable methylating agent.
  • Hydrochloride Salt Formation: The final step involves treating the base form with hydrochloric acid to yield the hydrochloride salt.

The potential applications for N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide; hydrochloride primarily lie within pharmaceutical development, particularly in pain management and possibly as an antidepressant or anxiolytic agent due to its structural similarities to known psychoactive compounds.

Interaction studies are crucial for understanding how N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide; hydrochloride interacts with various biological systems. These studies may include:

  • Receptor Binding Assays: To determine affinity and selectivity for various opioid receptors.
  • In Vivo Studies: Assessing analgesic effects in animal models.
  • Metabolism Studies: Understanding how this compound is metabolized in biological systems.

Several compounds exhibit structural similarities to N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide; hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1-MethylfentanylSimilar piperidine structurePotent analgesic
NorfentanylContains a phenolic componentAnalgesic properties
3-MethylfentanylMethylated piperidineStrong opioid receptor agonist

Uniqueness

The uniqueness of N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide; hydrochloride lies in its specific combination of substituents on the piperidine rings and the presence of both benzoyl and propyl groups, which may confer distinct pharmacological properties compared to other similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

641.234261 g/mol

Monoisotopic Mass

641.234261 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-09-2024

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